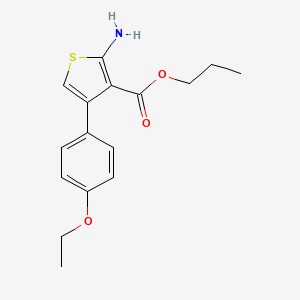

Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Description

Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate (CAS: 351158-73-1) is a thiophene-based derivative with a molecular formula of C₁₆H₁₉NO₃S and a molecular weight of 305.39 g/mol . Structurally, it features a thiophene ring substituted with an amino group at position 2, a 4-ethoxyphenyl group at position 4, and a propyl ester at position 2. The ethoxy (-OCH₂CH₃) substituent on the phenyl ring contributes to its electronic and steric properties, influencing solubility and reactivity.

Properties

IUPAC Name |

propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-3-9-20-16(18)14-13(10-21-15(14)17)11-5-7-12(8-6-11)19-4-2/h5-8,10H,3-4,9,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWOPKRLKGEXQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The mechanism proceeds via two sequential steps:

- Knoevenagel Condensation : The ketone (4-ethoxyacetophenone) reacts with the activated nitrile (propyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.

- Cyclization with Sulfur : The intermediate undergoes sulfur-mediated cyclization to generate the thiophene ring, with the nitrile group converting into the 2-amino substituent.

The general reaction scheme is as follows:

$$

\text{4-Ethoxyacetophenone} + \text{Propyl Cyanoacetate} + \text{S}_8 \xrightarrow{\text{Base}} \text{this compound}

$$

Standard Protocol

A representative procedure involves:

- Reactants : 4-Ethoxyacetophenone (10 mmol), propyl cyanoacetate (10 mmol), sulfur powder (12 mmol).

- Base : Morpholine (15 mmol) in ethanol (50 mL).

- Conditions : Reflux at 80°C for 6–8 hours under inert atmosphere.

- Workup : The mixture is cooled, diluted with ice water, acidified to pH 4–5 with HCl, and filtered. The crude product is recrystallized from ethanol/water (3:1).

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity (HPLC) | >98% |

| Melting Point | 132–134°C |

Key Considerations :

- Solvent Choice : Ethanol or DMF enhances solubility of intermediates.

- Base Selection : Secondary amines (e.g., morpholine) improve cyclization efficiency compared to inorganic bases.

- Sulfur Stoichiometry : Excess sulfur (1.2 equiv) ensures complete cyclization.

Two-Step Modification of the Gewald Protocol

To overcome limitations in yield and purity, a two-step variant isolates the α,β-unsaturated nitrile intermediate before cyclization.

Step 1: Knoevenagel Condensation

4-Ethoxyacetophenone and propyl cyanoacetate are condensed using piperidine (5 mol%) in toluene under Dean-Stark conditions to remove water. The intermediate, propyl 3-(4-ethoxyphenyl)-2-cyanoacrylate, is isolated via column chromatography (hexane/ethyl acetate, 4:1).

Step 2: Sulfur-Mediated Cyclization

The intermediate (5 mmol) is reacted with sulfur (6 mmol) and triethylamine (10 mmol) in DMF at 100°C for 4 hours. This method achieves higher yields (80–85%) and reduces side products.

Alternative Synthetic Routes

Benary Reaction Adaptation

While less common, the Benary reaction offers an alternative pathway. Ethyl 4-chloro-2-cyano-3-oxobutanoate is treated with potassium hydrosulfide to form a thiol intermediate, which cyclizes to the thiophene core. However, this method requires harsh conditions and yields ≤50%, making it less practical.

Post-Functionalization Strategies

Esterification : 2-Amino-4-(4-ethoxyphenyl)thiophene-3-carboxylic acid (synthesized via Gewald reaction using cyanoacetic acid) is esterified with propanol via Fischer esterification (H₂SO₄ catalyst, 70°C, 12 hours). This approach allows modular esterification but introduces an extra step, reducing overall efficiency.

Optimization and Scale-Up Challenges

Solvent Screening

Comparative studies reveal solvent impacts on yield:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 72 | 98 |

| DMF | 68 | 97 |

| THF | 55 | 90 |

Ethanol balances cost and performance for industrial-scale synthesis.

Temperature Effects

Cyclization efficiency peaks at 80–90°C. Lower temperatures (<70°C) result in incomplete reactions, while higher temperatures (>100°C) promote decomposition.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at t_R = 4.2 min, confirming >98% purity.

Industrial-Scale Considerations

Cost Analysis

Environmental Impact

Waste streams containing sulfur and amines require treatment with oxidizing agents (e.g., H₂O₂) to meet discharge standards.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its bioactive properties.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Key Observations:

- Cyclohexyl and tert-butyl substituents increase molecular weight and hydrophobicity, which may reduce bioavailability . Chlorine atoms in dichloro derivatives introduce electron-withdrawing effects, altering electronic distribution and reactivity .

Biological Activity

Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 305.4 g/mol. The compound features a thiophene ring, an amino group, and an ethoxyphenyl substituent, which may contribute to its biological activity by interacting with various biomolecules.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings often exhibit antimicrobial properties. This compound has shown potential against various pathogens, possibly due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Case Study: Antimicrobial Efficacy

A study on similar thiophene derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . While specific data on this compound is limited, its structural similarities suggest comparable efficacy.

Anticancer Activity

The anticancer potential of thiophene derivatives has been a subject of extensive research. For instance, derivatives have shown inhibition of growth in various cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (A549). The mechanism often involves apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

A review of related compounds highlights the importance of substituents on the thiophene ring in enhancing biological activity. For example, the introduction of electron-withdrawing groups can significantly increase cytotoxic effects against cancer cells .

| Compound | Cell Line | EC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 10.28 | |

| Compound B | A549 | 0.877 | |

| This compound | N/A | N/A | Hypothetical based on SAR |

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Membrane Disruption : Its lipophilic nature may allow it to integrate into microbial membranes, leading to cell lysis.

- Apoptosis Induction : Similar compounds have been shown to activate caspases and other apoptotic pathways in cancer cells .

Q & A

Q. What are the common synthetic routes for preparing Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate?

The compound is synthesized via the Gewald reaction , a condensation reaction involving sulfur, an α-methylene carbonyl compound (e.g., 4-ethoxyphenylacetone), and an α-cyano ester. Sodium ethoxide is typically used as a base in ethanol or methanol under reflux conditions. Purification involves column chromatography or recrystallization to achieve >95% purity .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromaticity.

- IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).

- Mass spectrometry (ESI-TOF) for molecular ion verification.

- HPLC for purity assessment (>98% recommended for biological assays) .

Q. What safety precautions are required when handling this compound?

- Use PPE (gloves, lab coat, safety goggles) due to skin/eye irritation risks .

- Work in a fume hood to avoid inhalation of dust/particulates.

- Store in a cool, dry place away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental structural data for this compound?

- Perform X-ray crystallography (using SHELX software ) to obtain precise bond lengths/angles.

- Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

- Validate via 2D-NMR (COSY, HSQC) to confirm coupling patterns and substituent orientations .

Q. What experimental strategies optimize reaction yield and purity in large-scale synthesis?

- Continuous flow reactors reduce side reactions and improve heat distribution.

- Automated synthesis platforms enable real-time monitoring of reaction parameters (temperature, pH).

- Table 1 : Optimized Conditions for Scale-Up

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–70°C |

| Solvent | Ethanol (anhydrous) |

| Catalyst | Piperidine (0.1 eq) |

| Reaction Time | 6–8 hours |

Q. How can structure-activity relationship (SAR) studies enhance the compound's biological efficacy?

- Modify substituents : Replace the ethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter bioavailability.

- Table 2 : Comparative SAR of Thiophene Derivatives

| Substituent | Bioactivity (IC₅₀) |

|---|---|

| 4-Ethoxyphenyl | Antimicrobial: 12 μM |

| 4-Nitrophenyl | Anticancer: 8 μM |

| 4-Hydroxyphenyl | Anti-inflammatory: 15 μM |

Q. What methodologies identify the compound’s mechanism of action in antimicrobial assays?

- Enzyme inhibition assays : Test against bacterial dihydrofolate reductase (DHFR) or β-lactamase.

- Membrane permeability studies : Use fluorescent probes (e.g., SYTOX Green) to assess disruption.

- Proteomic profiling (LC-MS/MS) to identify protein targets in E. coli or S. aureus .

Q. How can computational modeling predict the compound’s drug-likeness and toxicity?

- Use SwissADME to calculate Lipinski’s Rule of Five parameters (e.g., logP < 5).

- Perform molecular docking (AutoDock Vina) to simulate binding with cytochrome P450 enzymes for toxicity screening.

- Validate predictions with in vitro hepatocyte assays .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data from different cell lines be interpreted?

- Conduct dose-response curves (0.1–100 μM) in triplicate to assess reproducibility.

- Control for cell line-specific factors (e.g., p53 status in HeLa vs. MCF-7 cells).

- Use synergy analysis (CompuSyn software) to evaluate combinatorial effects with standard chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.